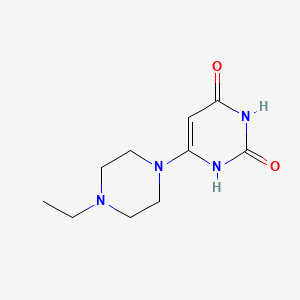

6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

説明

6-(4-Ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative characterized by a substituted piperazine ring at position 6 of the pyrimidine core.

特性

IUPAC Name |

6-(4-ethylpiperazin-1-yl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-2-13-3-5-14(6-4-13)8-7-9(15)12-10(16)11-8/h7H,2-6H2,1H3,(H2,11,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTIMYUQZKZYMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Alkylation of Uracil Derivatives

A reported method involves the direct alkylation of commercially available uracil derivatives with alkyl halides in the presence of aqueous base:

- Uracil derivatives (e.g., 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) are reacted with ethyl iodide or similar alkylating agents.

- The reaction is conducted in aqueous NaOH (10–15%) to facilitate nucleophilic substitution at the nitrogen atoms.

- This produces 1,3-disubstituted-6-aminouracils, which can be further functionalized to introduce the piperazinyl group.

This method yields products in moderate yields (40–53%) and provides a straightforward route to N-substituted uracils.

Multi-Component Reaction (MCR) Approach

A green and efficient synthesis route uses MCRs involving:

- Starting materials such as 6-amino-uracil dissolved in a water and tetrahydrofuran (THF) mixture.

- Formaldehyde and aniline derivatives are added dropwise under ultrasonic irradiation.

- The reaction proceeds at ambient temperature with sonication for about 3 hours.

- The product precipitates upon cooling and is purified by washing and crystallization.

This method offers advantages such as simplicity, shorter reaction times, and environmentally friendly conditions, with good yields and purity.

Nucleophilic Substitution with Piperazine Derivatives

For the specific introduction of the 4-ethylpiperazin-1-yl group:

- The 6-position of the pyrimidine-2,4-dione core is activated by halogenation or conversion to a suitable leaving group (e.g., tosylates or bromides).

- The activated intermediate is then reacted with 4-ethylpiperazine under reflux in polar aprotic solvents like DMF.

- Base such as sodium bicarbonate or triethylamine is used to neutralize the generated acid.

- The reaction mixture is stirred at elevated temperatures (e.g., 80°C) for extended periods (up to 15 hours).

- The crude product is purified by extraction and column chromatography to yield the target compound.

Experimental Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Direct alkylation of uracil | Ethyl iodide, NaOH (10–15%), aqueous | 40–53 | Moderate yield; straightforward procedure |

| MCR synthesis | 6-amino-uracil, formaldehyde, aniline, H2O/THF, ultrasonic bath, 3 h | High | Green synthesis; shorter reaction time |

| Nucleophilic substitution | Activated pyrimidine (tosylate/bromide), 4-ethylpiperazine, DMF, NaHCO3, 80°C, 15 h | Moderate to high | Requires purification by chromatography |

Research Findings and Notes

- The MCR method represents a significant improvement over traditional methods by reducing reaction time and simplifying work-up without compromising yield or purity.

- Direct alkylation methods are reliable but may require careful control of reaction conditions to avoid side reactions.

- Activation of the pyrimidine ring at the 6-position by halogenation or tosylation is a common prerequisite for nucleophilic substitution with piperazine derivatives, enabling selective functionalization.

- Analytical characterization (IR, NMR, mass spectrometry) confirms the successful introduction of the 4-ethylpiperazin-1-yl group and the integrity of the pyrimidine-2,4-dione core.

- Purification techniques such as recrystallization from ethanol or column chromatography are essential to obtain high-purity final products.

化学反応の分析

Types of Reactions: 6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction may result in the formation of reduced analogs.

科学的研究の応用

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of various chemical products, including agrochemicals and materials.

作用機序

The mechanism by which 6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structural Analogs

Piperazine/Acetylpiperazine-Substituted Analogs

Pyrimidine-2,4-diones bearing piperazine-derived substituents at position 6 are common in drug discovery. For example:

- 6-(4-Acetylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione () shares a similar piperazine backbone but includes an acetyl group.

- 6-(Piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione () lacks alkylation on the piperazine nitrogen, which may reduce metabolic stability but increase solubility due to the free amine group .

Table 1: Key Properties of Piperazine-Substituted Analogs

Arylthio-Substituted Analogs

Compounds with arylthio groups at position 6 exhibit antiviral activity. For instance:

- 6-((4-Fluorophenyl)thio)-3-hydroxypyrimidine-2,4(1H,3H)-dione () demonstrates anti-HIV activity via inhibition of reverse transcriptase (RT). The fluorine atom enhances electronegativity, improving binding affinity to RT’s active site .

- 6-((3-Trifluoromethylphenyl)thio)-3-hydroxypyrimidine-2,4-dione () shows higher potency (IC₅₀ = 0.8 µM) due to the electron-withdrawing CF₃ group, which stabilizes the enzyme-ligand complex .

Fused-Ring Analogs (Pyrido[2,3-d]pyrimidines)

Pyrido[2,3-d]pyrimidine derivatives, such as 1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (), feature an annulated pyridine ring. These compounds exhibit:

- Broader π-conjugation, reducing HOMO-LUMO gaps (ΔE = 3.91–4.10 eV) and enhancing UV absorption properties .

- Herbicidal activity via inhibition of protoporphyrinogen oxidase (PPO), as seen in 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione (), which forms π–π interactions with FAD cofactors in PPO .

Key Research Findings

生物活性

6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a compound of interest in medicinal chemistry due to its diverse biological activities. Pyrimidine derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 4-ethylpiperazine with appropriate pyrimidine precursors. The structural characterization is generally performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the molecular structure and purity.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. Below is a summary of its notable activities:

Antimicrobial Activity

Several studies have reported the antimicrobial effects of pyrimidine derivatives. For instance:

| Compound | Activity | MIC (μg/mL) | Tested Microorganisms |

|---|---|---|---|

| This compound | Moderate Activity | 64 | E. coli, S. aureus |

| Other Pyrimidine Derivatives | High Activity | 32 | B. subtilis |

In a study evaluating various pyrimidine derivatives, the compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro assays showed that it could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve the inhibition of key enzymes or receptors associated with microbial growth or cancer cell proliferation. For example, some studies indicate that pyrimidine derivatives can inhibit DNA synthesis and disrupt cellular metabolism in target organisms .

Case Studies

A notable case study involved the evaluation of a series of pyrimidine derivatives for their antimicrobial properties. Among these compounds, those structurally similar to this compound exhibited promising results against various pathogens:

Study Findings

- Antimicrobial Efficacy : The compound was tested against a panel of bacteria and fungi using the Kirby-Bauer disc diffusion method.

- Results : It showed significant zones of inhibition comparable to standard antibiotics used in clinical settings.

Q & A

Q. What are the common synthetic routes for 6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione and its derivatives?

The synthesis often involves cyclocondensation reactions and functionalization of pyrimidine cores. For example, cyclocondensation of thiourea with brominated intermediates (e.g., compound 14 in ) yields thiazole-fused pyrimidines. Alkylation at position 1 of the pyrimidine ring using benzyl chlorides or chloroacetamides in DMF with potassium carbonate is a key step for introducing substituents ( ). One-pot methods under acidic or basic conditions are also widely used for dihydropyrimidine derivatives ( ).

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- 1H/13C NMR : Essential for confirming substituent positions and hydrogen bonding patterns. For instance, thiazole protons appear at 7.57–7.62 ppm, while NH protons in acetamide derivatives resonate at 9.68–10.41 ppm ( ).

- HRMS : Validates molecular weight and fragmentation patterns (e.g., HRMS-ESI(−) for biphenylthio derivatives in ).

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and aromatic/aliphatic C-H stretches ( ).

Q. How does the ethylpiperazine moiety influence the compound’s physicochemical properties?

The ethylpiperazine group enhances solubility via its basic nitrogen atoms and may improve binding to biological targets through hydrogen bonding or π-π interactions. Structural analogs with piperazine derivatives (e.g., compound 10y in ) show improved inhibitory activity against HIV reverse transcriptase, suggesting its role in target engagement .

Advanced Research Questions

Q. How can synthetic yields be optimized for 6-substituted pyrimidine-diones?

- Catalyst Selection : Concentrated HCl in aqueous media promotes efficient bis-pyrimidine formation ( ).

- Solvent Effects : DMF enhances alkylation efficiency due to its polar aprotic nature ( ).

- Temperature Control : Reactions at 70°C improve regioselectivity in aldehyde-condensation pathways ( ).

Q. What strategies resolve contradictions in reported biological activities of structural analogs?

- Substituent Positioning : Alkylation at position 1 reduces antimicrobial activity compared to unsubstituted analogs ( ).

- Assay Variability : Differences in bacterial strains (e.g., Staphylococcus aureus vs. Pseudomonas aeruginosa) account for activity discrepancies ( ).

- Enzyme Specificity : Modifications like 3-hydroxylation enhance HIV RNase H inhibition but may reduce affinity for other targets ( ).

Q. How can computational methods guide the design of derivatives with improved bioactivity?

- DFT/TD-DFT : Predicts electronic structures, HOMO-LUMO gaps (e.g., ΔE = 3.91–4.10 eV for pyridopyrimidines), and charge transfer interactions ( ).

- Molecular Docking : Identifies key binding residues for HIV capsid proteins or lumazine synthase ( ).

- NBO Analysis : Reveals stabilizing hyperconjugative interactions (e.g., LP(O)→σ*(C-N) in acetamide derivatives) ( ).

Q. What methodologies validate the inhibitory potential of derivatives against viral enzymes?

- RNase H Assays : Measure IC50 values using fluorescence-based cleavage assays ( ).

- HIV Capsid Inhibition : In vitro cytotoxicity studies (e.g., CC50 in MT-4 cells) coupled with molecular dynamics simulations ( ).

- Lumazine Synthase Inhibition : High-throughput screening with Ki determination (e.g., Ki = 3.7 µM for compound 26 ) ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。